molecular formula C38H42ClN3 B1209991 Night blue CAS No. 4692-38-0

Night blue

Cat. No.: B1209991
CAS No.: 4692-38-0
M. Wt: 576.2 g/mol
InChI Key: DOLKKDJAWDNAMU-UHFFFAOYSA-N
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Description

Historical Development and Chemical Origin of "Night Blue"

The development of this compound is intrinsically linked to the broader history of synthetic dye chemistry, particularly the advancements made in triarylmethane dyes during the 19th century.

The mid-19th century witnessed the birth of the synthetic dye industry, with triarylmethane dyes emerging as a significant class of colorants. mdpi.com The synthesis of these dyes initially involved empirical methods, often by mixing aniline (B41778) derivatives with oxidizing agents. mdpi.com A pivotal moment in dye chemistry was the synthesis of mauveine by William Henry Perkin in 1856, which, although not a triarylmethane dye itself, catalyzed the search for other synthetic colorants. mdpi.com Shortly after, fuchsine, a prominent triarylmethane dye, was synthesized, marking a significant step forward. mdpi.com The structures of these early dyes, including fuchsine, were later elucidated in 1878 by German chemist Emil Fischer. britannica.com The industrial production of these dyes was driven by the demand for vibrant and diverse colors for textiles. mdpi.com Many of the several hundred triarylmethane dyes listed in the Colour Index were synthesized before 1900. britannica.com

The advancement of dye chemistry owes much to the work of pioneering chemists. Heinrich Caro, a German chemist, was a key figure in the development of the German dye industry. researchgate.net In 1868, he became the first research director at BASF and, in collaboration with Carl Graebe and Carl Liebermann, patented a process for the industrial-scale production of alizarin (B75676) in 1869. chemistryviews.orgbasf.com This work was a significant achievement in synthesizing a natural dye. basf.com Caro's contributions extended to the discovery of methylene (B1212753) blue in 1876. researchgate.net

Alfred Kern, a Swiss chemist, also made notable contributions. Working with Caro, he was involved in the discovery of Victoria Blue B, Victoria Blue 4R, and this compound in 1883. researchgate.net These discoveries further expanded the palette of available synthetic blue dyes.

This compound is classified as a diphenylnaphthylmethane dye, a sub-category of the broader triarylmethane class. sci-hub.st Chemically, triarylmethane dyes are characterized by a central methine carbon atom bonded to three aromatic rings. sci-hub.st These dyes are known for their high tinctorial strength and are broadly categorized into triphenylmethanes, diphenylnaphthylmethanes, and other miscellaneous derivatives. sci-hub.st this compound's structure includes two phenyl rings and a naphthyl group attached to the central carbon. stainsfile.combritannica.com The presence of amino groups and their hydrochlorides enhances the water solubility of these dyes. britannica.com The synthesis of this compound involves the condensation of 4-(Dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with N-p-tolylnaphthalen-1-amine. worlddyevariety.comchemicalbook.com

Evolution of Research Perspectives on "this compound"

Initially developed as a textile dye, research interest in this compound has extended to other scientific applications. A significant area of its use is in histology, the microscopic study of tissues. The this compound stain method is employed to detect and visualize lipofuscin, a pigment that accumulates in cells over time and is associated with aging and certain diseases. ontosight.ai This method involves treating tissue sections with the this compound dye (C.I. 44085). ontosight.ai Studies have utilized this technique to investigate lipofuscin accumulation in various tissues, including in the context of neurodegenerative conditions like Alzheimer's disease and in chronic liver disease. ontosight.ai

Compound Data

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-(4-methylphenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N3.ClH/c1-6-40(7-2)32-22-16-29(17-23-32)38(30-18-24-33(25-19-30)41(8-3)9-4)36-26-27-37(35-13-11-10-12-34(35)36)39-31-20-14-28(5)15-21-31;/h10-27H,6-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLKKDJAWDNAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)C)C4=CC=CC=C24)C5=CC=C(C=C5)N(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-38-0
Record name C.I. Basic Blue 15
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Night Blue
Source ChemIDplus
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Record name Night blue
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Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-[(4-methylphenyl)amino]-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1)
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Advanced Spectroscopic and Photophysical Investigations of Night Blue

Absorption and Emission Spectroscopy

Spectroscopic analysis, including absorption and emission studies, provides fundamental insights into the electronic transitions and excited-state behavior of "Night blue."

Experimental Characterization of Absorption Spectra

The absorption spectrum of "this compound" is characterized by specific bands corresponding to electronic transitions within the molecule. Studies on "this compound" dye doped in poly(methylmethacrylate) (B3431434) (PMMA) modified with n-butyl acetate (B1210297) (nBA) and in liquid mixtures have been conducted to examine its spectral characteristics researchgate.netresearchgate.net. The optical absorption measurements can be carried out in various wavelength regions, for instance, from 325 nm to 800 nm researchgate.net. The absorption properties are influenced by the surrounding medium researchgate.netresearchgate.net.

Experimental Characterization of Fluorescence Spectra

"this compound" dye exhibits fluorescence, emitting light after absorbing photons. The fluorescence spectra of "this compound" doped in PMMA modified with nBA and in liquid mixtures have been investigated researchgate.netresearchgate.net. Fluorescence spectra are typically studied at different excitation wavelengths at room temperature researchgate.net. The emission characteristics, like absorption, are dependent on the environment of the dye molecule researchgate.netresearchgate.net. Dyes like "this compound" are found to be good absorbers and emitters, and their photophysical properties, such as Stokes shift, can indicate differences in dipole moments researchgate.net.

Solvent Effects on Spectral Characteristics (Solvatochromism)

The spectral characteristics of "this compound" are influenced by the solvent or the matrix in which it is dispersed, a phenomenon known as solvatochromism researchgate.netresearchgate.netwikipedia.org. Solvatochromism refers to the change in the absorption or emission spectrum of a substance when dissolved in different solvents wikipedia.org. In the case of "this compound" dye doped in PMMA modified with nBA and in liquid mixtures, the spectral characteristics differ between the solid matrix and the liquid medium researchgate.netresearchgate.net. This indicates that the polarity and interactions with the surrounding molecules affect the energy levels and transitions of the dye.

Intermolecular Interactions and Aggregation Phenomena

Intermolecular interactions and aggregation phenomena can influence the spectral properties of dyes like "this compound," particularly at higher concentrations or in solid matrices researchgate.net. The presence of intermolecular interactions in the ground state can lead to changes in the absorption and emission spectra, such as the appearance of new peaks or shoulders at longer wavelengths researchgate.net. Studies on dye-doped polymer films suggest that such interactions play a role in the observed spectral characteristics researchgate.net.

Nonlinear Optical (NLO) Properties and Phenomena

Nonlinear optical properties describe a material's response to intense laser light, where the optical properties change with the light's electric field wikipedia.org. "this compound" has been investigated for its NLO properties.

Measurement of Nonlinear Refractive Index (n₂) using Z-scan Technique

The nonlinear refractive index (n₂) is a key parameter describing the intensity-dependent change in a material's refractive index rp-photonics.com. The Z-scan technique is a common experimental method used to measure the nonlinear refractive index and nonlinear absorption coefficient of materials newport.comrp-photonics.com. This technique involves translating a sample through the focus of a laser beam and measuring the transmitted power through an aperture as a function of the sample's position newport.com.

Studies have employed the Z-scan technique to determine the nonlinear refractive index of "this compound" dye researchgate.netresearchgate.net. Experiments using a continuous wave (cw) laser, such as a helium-neon laser at 632.8 nm or 635 nm, have shown that "this compound" exhibits a negative nonlinear refractive index researchgate.netresearchgate.net. This negative value indicates a self-defocusing effect, where the refractive index decreases with increasing light intensity, causing the laser beam to spread out ucf.edu.

The origin of the optical nonlinearity in "this compound" dye has been attributed to laser-heating induced nonlinear effects researchgate.netresearchgate.net.

Table: Nonlinear Refractive Index (n₂) of "this compound"

MaterialLaser Wavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Reference
"this compound" dye in nBA (liquid mixture)He-Ne laser (cw)Negative value observed researchgate.net
"this compound" dye doped in PMMA filmHe-Ne laser (cw)Negative value observed researchgate.net
Violet 1:polyvinylalcohol (PVA) thin film*635 (cw)-2.79 × 10⁻⁷ researchgate.netresearchgate.net

*Note: Violet 1 is mentioned in the context of a study also discussing "this compound" and Z-scan measurements, suggesting potential relation or comparison in the research presented in the source researchgate.netresearchgate.net.

The measured nonlinear refractive index values highlight the potential of "this compound" for applications in nonlinear optics, such as optical limiting researchgate.net.

Determination of Nonlinear Absorption Coefficient (β) using Z-scan Technique

The nonlinear absorption coefficient (β) of materials, including organic dyes like this compound, is commonly determined using the Z-scan technique wikipedia.orgfishersci.ficiteab.comfishersci.sesarchemlabs.comnih.goveasychem.orgthegoodscentscompany.com. This technique involves translating a sample through the focal point of a focused laser beam while monitoring the changes in the far-field intensity fishersci.sesarchemlabs.com. The open-aperture Z-scan data, where the total transmitted power is measured, is particularly used to assess the nonlinear absorption properties citeab.comsarchemlabs.com. Changes in transmission as the sample moves through the focus provide information about the sign and magnitude of the nonlinear absorption coefficient sarchemlabs.com. For example, a decrease in transmission at the focal point indicates reverse saturable absorption, corresponding to a positive β, while an increase suggests saturable absorption, indicating a negative β. Studies on this compound and similar dyes utilizing continuous wave (CW) lasers often attribute the observed nonlinear absorption to thermal effects wikipedia.orgfishersci.ficiteab.comsarchemlabs.com.

Optical Limiting Mechanisms and Applications

Optical limiting is a phenomenon where the transmission of a material decreases with increasing incident light intensity, protecting sensitive optical sensors or the human eye from damage by intense laser pulses citeab.com. This compound and similar organic dyes have demonstrated promising optical limiting properties wikipedia.orgfishersci.ficiteab.comfishersci.sesarchemlabs.comnih.goveasychem.orgthegoodscentscompany.comcenmed.com. The mechanism of optical limiting in these dyes, especially under CW laser illumination, is predominantly found to be of thermal origin wikipedia.orgfishersci.ficiteab.comsarchemlabs.com. Laser-induced heating due to linear absorption leads to a temperature gradient within the material, causing a change in the refractive index. This thermally induced refractive index change results in a self-lensing effect (typically self-defocusing for these dyes), which causes the laser beam to spread out, thereby reducing the intensity at the detector placed in the far field citeab.comsarchemlabs.com. While saturable absorption has also been observed in some cases, nonlinear refraction is often the dominant mechanism for optical limiting in these materials under CW pumping citeab.com. The efficiency of optical limiting can depend on factors such as the dye concentration and the host matrix wikipedia.org.

Photonic Material Development with "this compound" and Related Dyes

The development of photonic materials with desirable NLO properties is crucial for various applications in optical communication, optical storage, signal processing, and optical switching sarchemlabs.comeasychem.org. Organic dyes, including this compound, are attractive candidates for such materials due to their large NLO susceptibilities and the flexibility in tailoring their properties through chemical design and incorporation into various matrices easychem.org. Solid-state dye-doped polymer matrices and thin films are particularly explored for creating robust and easily fabricated photonic components wikipedia.orgfishersci.fifishersci.sesarchemlabs.comthegoodscentscompany.comcenmed.com.

Solid-State Dye-Doped Polymer Matrices

Solid-state dye-doped polymers offer an attractive alternative to liquid dye solutions for NLO applications, providing enhanced stability and ease of device fabrication wikipedia.orgfishersci.se. This compound dye doped in poly(methylmethacrylate) (PMMA) is a widely studied system for investigating the NLO properties of this dye in a solid matrix wikipedia.orgfishersci.ficiteab.comfishersci.sethegoodscentscompany.com. Other polymers like polyvinyl alcohol (PVA) have also been used as host matrices for similar dyes, demonstrating good optical limiting properties in the solid state wikipedia.orgsarchemlabs.com. The polymer matrix provides a stable environment for the dye molecules and can influence their NLO response. Studies compare the spectral and nonlinear optical properties of the dye in the solid polymer matrix with those in liquid mixtures wikipedia.orgfishersci.fifishersci.se.

Thin Film Fabrication and Characterization for NLO Applications

The fabrication of thin films containing NLO materials is essential for the development of integrated photonic devices fishersci.sesarchemlabs.comcenmed.com. Thin films doped with this compound or related organic dyes have been fabricated and characterized for their NLO applications fishersci.sesarchemlabs.com. Techniques such as spin coating are commonly used to prepare these dye-doped polymer thin films sarchemlabs.com. Characterization involves techniques like UV-Vis absorption spectroscopy to study their spectral properties and the Z-scan technique to determine their nonlinear refractive index and nonlinear absorption coefficient sarchemlabs.com. These studies aim to evaluate the potential of this compound-doped thin films for applications such as optical limiting and all-optical switching sarchemlabs.comcenmed.com.

Molecular Interactions and Supramolecular Assembly Involving Night Blue

Interactions with Polyanionic Biomolecules

The strong negative charge density of molecules like heparin and nucleic acids makes them prime candidates for interaction with cationic dyes such as Night blue.

The interaction between this compound (NB) and heparin has been studied, revealing the formation of supramolecular structures driven by specific forces researchgate.netnih.gov.

In a near-neutral medium, the combination of heparin with basic diphenyl naphthylmethane dyes, including this compound (NB), leads to a significant enhancement of resonance Rayleigh scattering (RRS) researchgate.netnih.govresearchgate.netacs.org. This enhancement is attributed to the formation of a heparin-dye supramolecular ion-association complex journals.co.za. Heparin, possessing a high anionic charge density due to the presence of sulfate (B86663) and carboxyl groups, readily interacts with cationic dyes to form these complexes journals.co.za. The maximum scattering wavelength (λmax) for the this compound-heparin complex appears at 540 nm researchgate.netnih.govresearchgate.netacs.org.

The interaction between heparin and cationic dyes like this compound is primarily driven by noncovalent binding forces researchgate.net. Electrostatic attraction between the positive charge of the dye and the negative charge of heparin is a key factor in the formation of the complex researchgate.netjournals.co.za. In addition to electrostatic forces, hydrophobic interactions also contribute to the binding of cationic dyes onto heparin-functionalized systems researchgate.net. The combination of these forces facilitates the formation of stable supramolecular ion-association complexes.

Research findings indicate that the RRS intensity is directly proportional to the concentration of heparin within a specific range (approximately 0 to 0.4 µg/mL) for systems involving this compound and similar dyes researchgate.netnih.gov. The methods based on this interaction exhibit high sensitivities, with reported detection limits for heparin using the this compound system around 6.29 ng/mL researchgate.netnih.gov.

This compound also interacts with nucleic acids, including DNA and RNA, demonstrating specific binding characteristics researchgate.netacs.orgacs.orgdntb.gov.uagoogle.comgoogle.com.

Studies on the noncovalent interactions of this compound (NB) with various nucleic acids have shown that the binding process involves the J-aggregation of NB molecules on the surface of the nucleic acids researchgate.netchemicalbook.com. This aggregation is encouraged by the polyanionic nature of nucleic acids, which serve as templates for the organization of the dye molecules researchgate.net.

Interactions with Other Biomacromolecules (e.g., Proteins, Hyaluronic Acid)

Molecular interactions between components of supramolecular assemblies, such as dendrimers, and biological macromolecules like proteins and hyaluronic acid are crucial for their behavior in biological environments. Hyaluronic acid (HA), an anionic polysaccharide, interacts with various receptor binding proteins, and its molecular weight can influence receptor affinity and cellular uptake biorxiv.org. The interaction between hyaluronan and proteins is often mediated by basic amino acids forming ionic bonds with the carboxylic acid groups of the glycosaminoglycan oup.com. For instance, in proteins like CD44, specific arginine residues play a critical role in ligand binding to hyaluronic acid oup.com. Studies on albumin-hyaluronan interactions have shown that despite both molecules having a global negative charge at physiological pH, locally positively charged sites on albumin can facilitate attractive intermolecular interactions with hyaluronate unifg.it. The presence of albumin and globulin in combination with hyaluronic acid has been observed to result in more effective lubrication in joint cartilage models compared to systems without albumin unifg.it. Hyaluronic acid's ability to bind and retain water is significant, and it can interact with proteins, influencing the properties of systems like myofibrillar protein emulsion gels scienceopen.comsci-hub.se. Higher concentrations of hyaluronic acid have been shown to affect the structure and rigidity of protein gels, potentially through the formation of strong ionic bonds with myofibrillar proteins via its carboxyl groups sci-hub.se.

While the term "this compound" itself is not directly associated with the intrinsic interactions of a specific compound with these biomacromolecules in the search results, the supramolecular systems where "this compound" is used for visualization (e.g., dendrimer complexes) are designed to interact with biological components. Amphiphilic dendrimers, for example, interact with blood plasma proteins, although widely used polycationic PAMAM dendrimers can exhibit high cellular toxicities and trigger immune responses rsc.org. The design of amphiphilic dendrimers with distinct hydrophobic and hydrophilic entities is aimed at optimizing interactions for applications like drug delivery while minimizing adverse effects rsc.org.

Self-Assembly and Ordered Structures

The self-assembly of molecules into ordered structures is a fundamental aspect of creating functional nanosystems. Amphiphilic molecules, possessing both hydrophobic and hydrophilic components, are driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, electrostatic interactions, π-π interactions, and hydrogen bonding to self-assemble in aqueous media above a critical aggregation concentration nih.gov. Amphiphilic dendrimers, characterized by their branched structure and precise architecture, are a class of macromolecules that can self-assemble into supramolecular nanostructures nih.govmdpi.com. These dendrimers can have a core/shell structure, behaving as unimolecular micelles with a hydrophobic interior and hydrophilic periphery in polar solvents like water mdpi.com. Alternatively, they can possess both hydrophobic and hydrophilic dendritic parts linked to a core mdpi.com. The ability to precisely control the size, architecture, density, generation, and end groups of dendrons allows for the design of amphiphilic dendrimers with tailored self-assembling features mdpi.com.

Dendrimer-Dye Complexation for Nanosystems

Dendrimers have been explored as prospective carriers in drug and gene delivery, often forming complexes with guest molecules or biomacromolecules for the creation of nanosystems researchgate.netspbu.ru. The investigation of dendrimer uptake by cells has been facilitated by incorporating fluorescent dyes, either through chemical conjugation or physical interaction researchgate.net. For instance, dendrimer-dye conjugates using dyes like Cy5 or Alexa 488 have been synthesized to track dendrimer localization and uptake rsc.org.

In the context of siRNA delivery, amphiphilic dendrimers can form stable complexes with siRNA, which is a negatively charged molecule wikidata.orgwikipedia.orgciteab.com. This complexation is often driven by electrostatic interactions between the positively charged entities of the dendrimer and the negatively charged siRNA wikidata.orgwikipedia.orgciteab.comrsc.org. The resulting siRNA/dendrimer complexes can form small and stable nanoparticles wikidata.orgwikipedia.orgciteab.com. The ability of these dendrimers to self-assemble into supramolecular structures is key to their function as nanovectors for siRNA delivery wikidata.orgwikipedia.orgciteab.com. While "this compound" is used in simulations to represent hydrophobic cores of micelles within these complexes, the complexation itself involves the dendrimer structure and the siRNA molecule.

Mesoscale Molecular Simulation of Supramolecular Complexes

Mesoscale molecular simulations are valuable tools for investigating the interactions and structures within supramolecular complexes. In studies examining the interaction between siRNA and amphiphilic dendrimers, mesoscale molecular simulations have been performed to visualize and understand the resulting complexes wikidata.orgwikipedia.orgciteab.com. In these simulations, different components of the system are represented by distinct visual elements and colors. Specifically, in simulations of siRNA/dendrimer complexes, siRNA molecules have been represented as orange sticks, amphiphilic dendrimers as light blue sticks, and micelle hydrophobic cores as "this compound spheres" wikidata.orgwikipedia.orgciteab.com. Water and counterions are often depicted as a white field for clarity in these visualizations wikidata.orgwikipedia.orgciteab.com.

These simulations provide insights into the spatial arrangement of the components within the complex. For example, mesoscale simulations have shown that siRNA molecules can be uniformly distributed and reside on the surface of the supramolecular dendrimers, highlighting the effective interaction between siRNA molecules and the terminals of the dendrimer nanomicelles wikipedia.orgciteab.com. Mesoscale modeling can also indicate how different components interact, such as van der Waals interactions favoring close interactions between certain units within a supramolecular structure mdpi.com. Such simulations contribute to understanding the self-assembly processes and the resulting ordered structures formed by amphiphilic molecules and their complexes with biomacromolecules.

Analytical Applications and Sensing Platforms Utilizing Night Blue

Resonance Rayleigh Scattering (RRS) Techniques

Resonance Rayleigh Scattering is a light scattering technique that occurs when the wavelength of the incident light is close to the absorption band of a molecule or a molecular aggregate. This phenomenon can lead to a significant enhancement of the scattered light intensity, forming the basis for highly sensitive analytical methods. Night Blue and similar dye molecules are particularly effective as probes in RRS-based assays due to their strong absorption in the visible region.

Enhancement Mechanisms of RRS in "this compound" - Biomolecule Systems

The substantial enhancement of the RRS signal in systems containing this compound and a target biomolecule is primarily attributed to the formation of supramolecular complexes or aggregates. When this compound molecules interact with biomolecules such as proteins or nucleic acids, they can form ion-association complexes. This interaction is often driven by electrostatic attraction between the cationic dye and negatively charged functional groups on the biomolecule, as well as hydrophobic forces.

The key mechanisms for RRS enhancement in these systems include:

Increased Particle Volume: The formation of a larger supramolecular complex (Dye-Biomolecule)n increases the scattering cross-section, leading to a more intense RRS signal.

Cooperative Effects: The binding of the dye to the surface of a biomolecule can lead to the aggregation of dye molecules, creating a new, larger scattering particle with a significantly enhanced scattering efficiency.

Changes in Molar Refractivity: The electronic properties of the dye can be altered upon binding to the biomolecule, leading to changes in the molar refractivity of the system and, consequently, the RRS intensity.

For instance, studies on similar systems, such as the interaction of ethyl violet with hyaluronic acid, have shown that the formation of a complex results in a significant enhancement of RRS, enabling sensitive detection.

Development of Highly Sensitive Detection Methods

The pronounced signal enhancement in RRS has been leveraged to develop detection methods with exceptionally low detection limits for a variety of analytes. By using dyes as RRS probes, researchers have created assays capable of detecting biomolecules at concentrations in the microgram to nanogram per milliliter range.

For example, a method for determining aminoglycoside antibiotics using pontamine sky blue dye demonstrated detection limits between 5.8 and 6.9 ng/mL. Similarly, an RRS method for the anticancer drugs bleomycinA5 and bleomycinA2, using erythrosine dye, achieved a detection limit as low as 0.017 µg/mL. These examples highlight the potential for developing highly sensitive assays using this compound as a probe for specific target biomolecules.

AnalyteProbe DyeDetection LimitReference
BleomycinA5Erythrosine0.017 µg/mL
BleomycinA2Erythrosine0.018 µg/mL
KanamycinPontamine Sky Blue5.8 ng/mL
NeomycinPontamine Sky Blue6.1 ng/mL
TobramycinPontamine Sky Blue6.5 ng/mL
GentamicinPontamine Sky Blue6.9 ng/mL
Hyaluronic AcidEthyl Violet9.6 x 10⁻² µg/mL

Influencing Factors and Optimization of RRS Assays

The sensitivity and reliability of RRS assays are dependent on several experimental parameters that must be carefully optimized. The interaction between the dye probe and the target analyte is often sensitive to the chemical environment.

Key factors that influence the performance of RRS assays include:

pH: The acidity or alkalinity of the medium can affect the charge of both the dye and the biomolecule, thereby influencing the electrostatic interactions that drive complex formation. Optimal pH conditions are crucial for maximizing the RRS signal.

Ionic Strength: The concentration of salts in the solution can impact the electrostatic forces between the reactants. High ionic strength may shield charges and weaken the interaction, while a certain level of ions may be necessary to facilitate the reaction.

Concentration of Reagents: The concentrations of both the dye probe and any auxiliary reagents must be optimized to ensure a linear response and maximum sensitivity.

Reaction Time and Temperature: The kinetics of complex formation can be influenced by time and temperature. It is essential to determine the optimal incubation period and temperature to ensure the reaction reaches equilibrium or a stable state.

Systematic investigation and optimization of these parameters are critical for developing robust and reproducible RRS-based analytical methods.

Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a substance at a specific wavelength. Changes in the absorbance characteristics of this compound upon interaction with an analyte can be used for quantitative analysis.

Fading Spectrophotometry

Fading spectrophotometry is based on the decrease in the color intensity of a dye as it reacts with a target analyte. The triphenylmethane (B1682552) structure of this compound makes it susceptible to reactions that can disrupt its chromophore—the part of the molecule responsible for its color—leading to a fading or discoloration of the solution.

This principle has been applied to the determination of various substances. For example, the fading of triphenylmethane dyes like crystal violet has been used to detect heparin. The rate and extent of the color fading, measured as a decrease in absorbance at the dye's maximum absorption wavelength (λmax), can be directly correlated to the concentration of the analyte. This method offers a simple and often visual way to quantify analytes that can induce a chemical transformation of the dye.

Absorbance Change Monitoring

Beyond complete fading, any interaction between this compound and an analyte that alters its electronic structure can lead to a measurable change in its absorption spectrum. This can manifest as a decrease (hypochromism), an increase (hyperchromism), or a shift in the maximum absorption wavelength (λmax).

Voltammetric Studies in Analytical Systems

Specific voltammetric studies detailing the electrochemical behavior of this compound (C.I. 44085) are not extensively available in the reviewed scientific literature. Voltammetric analysis is a category of electroanalytical methods used to study compounds by measuring the current as the potential is varied. Such studies on dyes typically investigate their reduction and oxidation potentials, which can be relevant for understanding their chemical properties, stability, and for developing electrochemical sensors or degradation methods. For instance, studies on other dyes often employ techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) to elucidate reaction mechanisms and quantify the analyte. While the electrochemical behavior of numerous dyes has been characterized at various electrodes, specific data regarding the voltammetric signature of this compound remains an area requiring further research.

Applications in Microscale Analytical Separations

Detailed applications of this compound as a specific dye in microscale analytical separation techniques have not been prominently featured in the available research.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes within a narrow capillary tube filled with an electrolyte. The separation is based on differences in ionic mobility, size, and charge of the molecules. While CE is widely used for the analysis of a vast range of molecules, including the separation of other dyes in forensic science or food analysis, specific protocols and research findings detailing the use of this compound within CE systems are not documented in the reviewed literature. The application of fluorescent dyes is common in CE for high-sensitivity detection, but the specific electrophoretic mobility and utility of this compound in this context have not been established.

Histological and Biological Staining Research (as a methodological component)

This compound has been effectively utilized as a component in various staining methodologies for biological and histological research.

Substitution for Other Stains (e.g., Carbol-Fuchsin)

This compound has been recommended as a substitute for basic fuchsin in the Ziehl–Neelsen and Kinyoun methods for demonstrating acid-fast organisms, such as those from the genus Mycobacterium. Acid-fast staining is a critical differential stain used to identify bacteria whose cell walls contain a high content of mycolic acid, which resists decolorization by acids.

In the standard procedure, carbol-fuchsin (containing basic fuchsin) is the primary stain that colors the acid-fast bacteria red. When this compound is used as a substitute, the acid-fast organisms are stained blue instead of red. This provides a distinct color contrast, although the traditional red-on-blue (using a methylene (B1212753) blue counterstain) is often considered easier to visualize.

Table 1: Comparison of Acid-Fast Staining Results

Staining MethodPrimary StainAppearance of Acid-Fast BacteriaAppearance of Non-Acid-Fast Bacteria (with Methylene Blue Counterstain)
Standard Ziehl-Neelsen Carbol-FuchsinRedBlue
Modified Method This compoundBlueBlue (Counterstain)

Use as an Indicator Dye in Biochemical Assays

This compound has been successfully employed as an indicator dye for detecting lipolysis in biochemical assays, particularly on fat emulsion agar (B569324) mediums. Lipolysis is the breakdown of fats into fatty acids and glycerol, a process mediated by lipase (B570770) enzymes.

In this application, this compound functions as a "double staining" indicator, similar to Nile Blue. It allows for the clear differentiation of lipolytic microorganisms from non-lipolytic ones. Lipolytic colonies are identified by the formation of a distinct blue zone around or below them, set against a pinkish-mauve background of the unaltered medium. Research has established optimal conditions for its use as a lipolysis indicator.

Table 2: Optimal Conditions for this compound as a Lipolysis Indicator

ParameterRecommended Value/Condition
Dye Concentration 1:15,000
Medium pH 8.0
Fat Content 5% (dispersed by hand shaking)
Incubation Period 5 days
Incubation Temperature 30°C
Positive Result Clear blue-zoned lipolytic colonies

While effective, it has been noted that this compound can suppress the growth of some Gram-positive bacteria to an extent similar to tributyrin, a factor that must be considered in its application.

Adsorption and Environmental Remediation Studies of Night Blue

Adsorption onto Inorganic Materials

Inorganic materials, particularly those with high surface areas and tunable pore structures like silica-based adsorbents, have been investigated for their potential to remove Night Blue from water.

Nanoporous silica (B1680970) (NPS) and materials like MSU-X have been identified as effective adsorbents for various dyes, including this compound. researchgate.net These materials are noted for their high surface area and porous nature, which provide ample sites for dye molecule adsorption. researchgate.net Research on dye adsorption has included this compound among the dyestuffs studied with these materials, highlighting the interest in their application for wastewater treatment. researchgate.net While detailed studies specifically on this compound are part of a broader investigation into dye removal, nanoporous silicas have been shown to be effective for capturing basic dyes. researchgate.net For instance, studies on similar systems using NPS have demonstrated high efficiency, with the adsorption process often following specific kinetic and equilibrium models. researchgate.net

Carboxylate-functionalized mesoporous silica (C-MPS) has been shown to be a particularly effective adsorbent for the removal of basic dyes like this compound. karolinum.czacs.org The functionalization with carboxylic acid groups enhances the material's affinity for cationic dye molecules. acs.org Studies have demonstrated that these mesoporous materials exhibit a high adsorption capacity and an extremely rapid rate of adsorption for this compound, Methylene (B1212753) Blue, and Phenosafranine. acs.org The strong performance is attributed to the high surface area, a large number of available binding sites, and favorable electrostatic interactions. karolinum.czacs.org

The study of adsorption kinetics and equilibrium is crucial for understanding the mechanism of dye removal. For the adsorption of this compound and similar basic dyes onto silica-based adsorbents, the data is consistently well-described by specific models.

Adsorption Kinetics : The pseudo-second-order kinetic model is widely reported to accurately describe the adsorption process of this compound on various adsorbents, including carboxylate-functionalized mesoporous silica and polythioether type cotton cellulose (B213188). karolinum.czacs.orgciac.jl.cn This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. ciac.jl.cn

Equilibrium Modeling : The Langmuir isotherm model has been found to be a good fit for the equilibrium data of this compound adsorption on both C-MPS and PTCC. karolinum.czciac.jl.cn The applicability of the Langmuir model indicates that the adsorption occurs as a monolayer on a homogeneous surface, where all adsorption sites are energetically equivalent. karolinum.czciac.jl.cn

Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process. The key parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Gibbs Free Energy (ΔG) : Negative values of ΔG indicate that the adsorption process is spontaneous and thermodynamically favorable. karolinum.czciac.jl.cn

Enthalpy (ΔH) : The sign of ΔH reveals whether the process is exothermic (negative value) or endothermic (positive value). karolinum.cz For the adsorption of this compound onto Polythioether Type Cotton Cellulose, a negative ΔH was reported, signifying an exothermic process favored at lower temperatures. ciac.jl.cn

Entropy (ΔS) : The entropy change (ΔS) reflects the change in randomness at the solid-liquid interface during adsorption. karolinum.cz A negative ΔS value, as reported for this compound on PTCC, suggests a decrease in the degree of freedom of the adsorbed dye molecules, indicating a more ordered arrangement at the adsorbent surface. ciac.jl.cn

Adsorption onto Polymeric and Hybrid Materials

Alongside inorganic materials, functionalized natural polymers have been synthesized and tested for dye remediation.

A functional material, Polythioether Type Cotton Cellulose (PTCC), was synthesized by etherifying cotton cellulose and investigated for its ability to adsorb cationic dyes, including this compound. ciac.jl.cn The study found that neutral pH conditions were optimal for adsorption. ciac.jl.cn

The research yielded specific data on the material's performance. At 298 K and a pH of 7.0, the adsorption reached equilibrium within 2 hours. ciac.jl.cn The saturated adsorption capacity for this compound was determined to be 320 mg/g. ciac.jl.cn The adsorption process was found to be spontaneous and exothermic, driven primarily by van der Waals forces. ciac.jl.cn

Table 1: Adsorption Parameters for this compound on Polythioether Type Cotton Cellulose (PTCC)

This table summarizes the experimental findings for the adsorption of this compound onto PTCC under specified conditions.

ParameterValueConditions
Saturated Adsorption Capacity (q_e)320 mg/g298 K, pH 7.0
Equilibrium Time2 hours298 K, pH 7.0
Kinetic Model FitPseudo-Second-Order-
Isotherm Model FitLangmuir-
Gibbs Free Energy (ΔG)NegativeSpontaneous Process
Enthalpy (ΔH)NegativeExothermic Process
Entropy (ΔS)NegativeDecreased Randomness

Data sourced from a study on the adsorption kinetics and thermodynamics of cationic dyes on PTCC. ciac.jl.cn

Table 2: Chemical Compounds Mentioned

Biopolymer-Grafted Composites

The use of biopolymers, such as cellulose, chitosan, and pectin, has gained significant attention for wastewater treatment due to their abundance, biodegradability, and non-toxic nature. mdpi.comrsc.org To enhance their natural adsorption capabilities, these biopolymers are often used to create grafted composites. These materials combine the desirable properties of the natural polymer with other materials to improve structural integrity and increase the number of active sites for dye adsorption. researchgate.net

Research into biopolymer-grafted composites has demonstrated their high efficiency in removing cationic dyes. For instance, a novel adsorbent designed from a cellulosic nonwoven textile grafted with Suaeda fruticosa polysaccharide (a pectin-like biopolymer) and carrageenan showed exceptional performance. mdpi.com The grafting process, achieved through a layer-by-layer technique and crosslinking, significantly increased the material's hydrophilicity and surface roughness, creating a highly effective biosorbent for cationic dyes. mdpi.com The evaluation of its adsorption capability using a model cationic dye revealed a maximum adsorption capacity of 802.6 mg/g. mdpi.com

Similarly, chitosan, a derivative of chitin, has been chemically modified through graft copolymerization with various vinyl monomers (e.g., acrylic acid, acrylamide) to create composites with enhanced swelling and adsorption properties. These chitosan-grafted polymer composites have proven to be effective biosorbents for cationic dyes like Methylene Blue. Another study developed composite adsorbent beads from sodium alginate, tannic acid (TA), and polyaniline (PANI), which showed a 72% removal efficiency for Methylene Blue, a significant improvement over untreated alginate beads (30% removal). researchgate.net

Interactive Table: Performance of Biopolymer-Grafted Composites in Cationic Dye Adsorption

Adsorbent Material Target Dye Maximum Adsorption Capacity (mg/g) Reference
Pectin/Carrageenan-grafted Cellulosic Textile Methylene Blue 802.6 mdpi.com
Tannic Acid/Polyaniline/Sodium Alginate Beads Methylene Blue - (72% removal) researchgate.net
Chitosan-grafted-poly(acrylic acid-co-acrylamide) Malachite Green -

Mechanisms of Dye Adsorption

The efficiency of an adsorbent is determined by the mechanisms through which it binds dye molecules. For cationic dyes like this compound, several interactions are at play, including electrostatic forces and complex surface chemistry phenomena. researchgate.net

Electrostatic Interactions

Electrostatic interaction is a primary mechanism for the adsorption of cationic dyes onto adsorbent surfaces. researchgate.netnih.gov this compound, being a cationic dye, carries a positive charge in aqueous solutions. The surface charge of the adsorbent material, which is heavily influenced by the pH of the solution, dictates the strength of this interaction. nih.govnih.gov

At low pH (acidic conditions), the surface of many adsorbents becomes protonated and thus positively charged. This leads to electrostatic repulsion between the adsorbent and the cationic dye molecules, generally resulting in lower adsorption efficiency. mdpi.compreprints.org Conversely, as the pH increases (alkaline conditions), the adsorbent surface tends to become deprotonated, leading to a net negative charge. brieflands.comacs.org This negatively charged surface creates a strong electrostatic attraction with the positively charged this compound molecules, significantly enhancing the rate and capacity of adsorption. nih.govbrieflands.com

Studies on various adsorbents confirm this pH dependency. For example, the adsorption of Methylene Blue on modified pumice stone and lignin-based materials increased as the pH was raised from acidic to neutral or alkaline levels. brieflands.comdiva-portal.org The point of zero charge (PZC) of an adsorbent is a critical parameter; at pH values above the PZC, the surface is negatively charged, favoring the uptake of cationic dyes. rsc.org

Surface Chemistry and Adsorbent Functionalization

The chemical nature of the adsorbent's surface is crucial for effective dye removal. The presence of specific functional groups can provide active sites for adsorption. alayen.edu.iq Functionalization, the process of modifying the surface of an adsorbent to introduce desired functional groups, is a key strategy to enhance adsorption performance. mdpi.comnih.gov

For instance, the functionalization of multi-walled carbon nanotubes (MWCNTs) with benzenesulfonate (B1194179) groups (MWCNT-S) was shown to more than double the adsorption capacity for Methylene Blue compared to pristine MWCNTs. mdpi.comnih.gov This improvement is attributed not only to better dispersibility in water, which increases the available surface area, but also to the strong electrostatic interactions between the anionic sulfonate groups and the cationic dye. nih.gov

Desorption and Regeneration Studies

For an adsorption process to be economically viable and sustainable, the ability to regenerate and reuse the adsorbent is essential. mdpi.comresearchgate.net Desorption is the process of removing the adsorbed dye from the saturated adsorbent, thereby restoring its adsorptive capacity for subsequent cycles. researchgate.net

The choice of desorbing agent, or eluent, is critical and depends on the nature of the adsorption forces. For cationic dyes bound primarily by electrostatic interactions, altering the pH is an effective regeneration strategy. mdpi.com Strong acids are often used as eluents. The high concentration of H+ ions in the acidic solution competes with the cationic dye molecules for the negatively charged active sites on the adsorbent surface, leading to the release of the dye. jeeng.net

Studies have shown varying degrees of success with different eluents. In one study, a maximum desorption efficiency of 47.21% for Methylene Blue from pine leaf biomass was achieved using 0.1M nitric acid (HNO₃), whereas water alone resulted in only 8.35% recovery. mdpi.com Another study investigating a clay-based adsorbent coating found that a combined thermal (heating at 160 °C) and chemical (using HCl) regeneration method achieved a desorption efficiency of 70%. mdpi.com The reusability of Pinus elliottii sawdust for Methylene Blue removal was tested over four cycles, demonstrating the potential for repeated use of low-cost adsorbents. researchgate.net The effectiveness of regeneration is a key factor in the practical application of adsorbents in industrial wastewater treatment. rsc.org

Interactive Table: Desorption Efficiency for Cationic Dyes Using Various Eluents

Adsorbent Target Dye Eluent Desorption Efficiency (%) Reference
Pine Leaf Biomass Methylene Blue 0.1M HNO₃ 47.21 mdpi.com
Pine Leaf Biomass Methylene Blue Water 8.35 mdpi.com
Clay Adsorbent Coating Methylene Blue HCl (with heating) 70 mdpi.com
Hexane-Washed Spent Grated Coconut Methylene Blue 0.10 M HCl 100 jeeng.net

Computational and Theoretical Chemical Studies of Night Blue

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and optical responses.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is applied to calculate various properties, including total energy, frontier molecular orbitals, chemical hardness, electron affinity, ionization energy, nonlinear optical properties, and hyperpolarizabilities. For certain azomethine dyes, referred to in the context of "Night blue" studies (specifically compounds A1, A2, and A3), DFT calculations have been performed using levels of theory such as CAM-B3LYP/6-31G*. These calculations have been used to optimize the geometry of the molecules and determine their ground state properties. Linear-scaling DFT offers higher computational efficiency and scalability for studying large-scale systems compared to traditional DFT methods, which scale cubically with the number of atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) theory is a valuable method for investigating hyperconjugative interactions within a molecule. This analysis is performed by applying second-order perturbation energies (E(2)). The E(2) values are determined by the occupancy of the donor orbital, the NBO Kohn-Sham off-diagonal matrix elements (Fij), and the energy difference between the donor and acceptor orbitals (Δε). For the gas-phase azomethine dyes A1, A2, and A3, NBO analysis using the CAM-B3LYP/6-31G* level of theory has been used to estimate second-order perturbation hyperconjugative energies, categorized as π→π* and n→π* electronic transitions. NBO analysis has also been used to support the study of intramolecular charge transfer and nonlinear optical properties of these dyes.

Calculation of Hyperpolarizabilities for NLO Properties

The calculation of hyperpolarizabilities is crucial for evaluating the nonlinear optical (NLO) properties of compounds. Organic NLO materials have garnered significant attention due to their potential applications in optical communication, optical storage, signal processing, harmonic generation, and optical switching. Computational chemistry, particularly DFT, is applied to calculate hyperpolarizabilities. The total hyperpolarizability (βtot) is a key parameter estimated through these calculations. For the azomethine dyes A1, A2, and A3, total hyperpolarizabilities have been calculated using the CAM-B3LYP/6-31G* level of theory and are typically reported in atomic units (a.u.). The calculated dipole moments and HOMO-LUMO energy gaps, also computed using the same level of theory, are relevant parameters influencing NLO properties. Studies have indicated that certain azomethine dyes can be promising materials for NLO devices, supported by computational investigations of their HOMO, LUMO, energy gap, and total hyperpolarizability.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity of molecules. The energy gap between the HOMO and LUMO (HOMO-LUMO energy gap) is a critical parameter that influences the electronic and optical properties of dyes, particularly those with conjugated π-electron systems. For the gas-phase azomethine dyes A1, A2, and A3, FMOs have been estimated using the CAM-B3LYP/6-31G* level of theory. The spatial distribution of HOMOs and LUMOs can indicate the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is responsible for promising NLO responses. In the studied azomethine dyes, LUMOs were found to be delocalized over the anthracene (B1667546) ring as π-antibonding orbitals, while HOMOs were dispersed amongst the pentagonal rings and azomethine moieties as π-bonding orbitals and lone pairs on heteroatoms, arrangements that favor intramolecular charge transfer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the behavior of chemical systems.

Mesoscale Simulations of Supramolecular Assemblies

Mesoscale molecular simulations are employed to investigate the interactions and structures of larger systems, such as supramolecular assemblies. In the context of studying an ionizable supramolecular dendrimer nanosystem for siRNA delivery, mesoscale molecular simulations were performed to investigate the interactions between siRNA and the dendrimer. In these simulations, "this compound" was used as a color descriptor to represent the micelle hydrophobic cores within the supramolecular dendrimers. These simulations showed that siRNA molecules were uniformly distributed and resided on the surface of the supramolecular dendrimers, highlighting effective interactions between the siRNA and the dendrimer terminals.

Prediction of Molecular Properties and Reactivity

Computational and theoretical chemistry methods provide powerful tools for investigating the molecular properties and reactivity of chemical compounds, including organic dyes like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors that can shed light on a compound's electronic structure, stability, and potential reaction pathways. nih.govmdpi.com These descriptors can include frontier molecular orbitals (HOMO and LUMO energies), which relate to a molecule's ability to donate or accept electrons, and thus its potential reactivity in chemical reactions. chemeo.com Other valuable computational analyses involve the prediction of spectroscopic properties, such as absorption wavelengths, which are crucial for understanding the color characteristics of dyes. nih.gov Reactivity descriptors derived from conceptual DFT, such as Fukui functions, Parr functions, and the dual descriptor, can help identify the most likely sites within a molecule for nucleophilic, electrophilic, or radical attacks. nih.govmdpi.com

For compounds like this compound, a triarylmethane dye, computational studies could theoretically be used to predict properties such as its electronic transition energies responsible for its blue color, its stability under various conditions, and its potential to interact with other molecules. The distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) surfaces, can also provide insights into potential sites for chemical reactions. ijs.si

Future Directions and Emerging Research Avenues for Night Blue

Development of Novel Functional Materials Based on "Night Blue"

Research into the development of novel functional materials incorporating this compound is exploring its potential in solid-state systems and ionic liquid formulations. Studies have investigated the spectral characteristics and nonlinear optical properties of this compound when doped into solid polymer matrices, such as poly(methyl methacrylate) (PMMA) modified with n-butyl acetate (B1210297). researchgate.net These investigations compare the behavior of the dye in the solid state to that in liquid mixtures, observing phenomena like negative nonlinear refractive index attributed to laser-heating induced nonlinear effects. researchgate.net

Furthermore, the broader class of ionic liquids containing a triarylmethyl moiety, structurally related to this compound, is being explored as versatile functional materials. acs.org This suggests potential for designing new materials with tailored properties by incorporating the this compound structure into ionic liquid frameworks, although specific examples with this compound itself are less documented in the provided results. The development of such materials could lead to applications in various fields, including optics and potentially electrochemistry, given the nature of ionic liquids.

Integration into Advanced Sensing Technologies

This compound has demonstrated utility in advanced sensing technologies, particularly in the detection of biological molecules. Its interaction with nucleic acids has been shown to cause a significant enhancement of resonance Rayleigh scattering (RRS). scilit.comresearchgate.netacs.org This phenomenon has been successfully applied as an analytical technique for the sensitive determination of nucleic acids. scilit.comresearchgate.net The maximum scattering wavelengths observed for this compound in complex with heparin, for instance, appear at 540 nm, distinguishing its interaction from similar dyes like Victoria Blue 4R and Victoria Blue B. researchgate.netacs.org

Beyond spectroscopic methods, this compound has also been utilized in microscale capillary electrophoresis (CE) systems. acs.org It has been employed as an analyte in the development and testing of microchip-based CE systems designed for efficient and low-cost separation of chemical species. acs.org This highlights its potential as a probe or component in miniaturized analytical devices.

Deeper Mechanistic Understanding of Interfacial and Biological Interactions

Understanding the fundamental interactions of this compound at interfaces and within biological systems is crucial for expanding its applications. Studies have begun to elucidate the nature of the interaction between this compound and biological molecules like heparin. This interaction is understood to involve electrostatic forces and hydrophobic interactions, leading to the formation of supramolecular complexes that alter the dye's spectroscopic properties. journals.co.za The changes in absorbance and resonance light scattering upon binding provide insights into the binding mechanism and stoichiometry. researchgate.netjournals.co.za

At interfaces, research on dye adsorption, such as the study of this compound dyeing wool, has historically contributed to understanding solid-liquid interactions. researchgate.net While advanced techniques like atomic force microscopy (AFM) and molecular dynamics simulations are being increasingly used to probe interfacial phenomena in detail, specific recent studies applying these to this compound were not prominently featured. researchgate.net Future work in this area could utilize these advanced techniques to gain a more detailed mechanistic understanding of how this compound interacts with various surfaces, which is critical for its use in functional materials and sensing applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.